o-Tolyltetrazolium Red Formazan
Description
Contextualization within Formazan (B1609692) Chemistry and Tetrazolium Salt Reduction
Formazans are a class of compounds characterized by the core chemical structure [-N=N-C(R)=N-NH-]. nih.gov Their history dates back to the late 19th century, and they are known for their intense coloration, which can range from red and orange to deep blue, depending on their specific molecular structure.
The generation of o-Tolyltetrazolium Red Formazan is intrinsically linked to the chemistry of its precursor, a tetrazolium salt. Tetrazolium salts are typically colorless or pale yellow compounds that can accept electrons (i.e., be reduced). This reduction process cleaves the tetrazolium ring, resulting in the formation of the highly conjugated and deeply colored formazan.
The reaction is a redox process where the tetrazolium salt acts as an oxidizing agent, or electron acceptor. In biological systems, this reduction is often facilitated by cellular enzymes, particularly dehydrogenases, and reducing cofactors such as NADH and NADPH. nih.govnih.gov The amount of colored formazan produced is, therefore, often directly proportional to the level of metabolic activity in a biological sample. smolecule.com
The general synthesis of formazans can be achieved through several routes, including the coupling of diazonium salts with aldehyde hydrazones. For this compound, this would involve a diazonium salt derived from o-toluidine (B26562) reacting with a suitable hydrazone, such as benzaldehyde (B42025) phenylhydrazone. nih.gov
Significance in Biochemical and Cellular Investigations
The primary significance of this compound in research lies in its application as an indicator of cellular viability and metabolic activity. Because its formation is dependent on functional cellular machinery, particularly mitochondrial reductases, it is widely used in colorimetric assays. sigmaaldrich.com
When introduced to living cells, the parent tetrazolium salt is taken up and, if the cells are metabolically active, reduced to the insoluble, red formazan. This product precipitates within the cell, often localizing in lipid droplets due to its lipophilic nature. researchgate.net The intensity of the red color can then be measured spectrophotometrically after solubilizing the formazan crystals with an organic solvent, providing a quantitative assessment of cell health and proliferation. nih.gov
This principle is the foundation for numerous assays, including:
Cell Viability and Cytotoxicity Assays: To determine the number of living cells in a culture or to assess the toxic effects of various compounds. smolecule.com
Dehydrogenase Activity Assays: To measure the activity of specific electron transport chain enzymes.
Microbial Activity Studies: To assess the viability of bacterial populations.
The choice of a specific formazan, like the o-tolyl variant, can be influenced by factors such as its redox potential, solubility, and the specific absorption maximum of the resulting formazan, which dictates the optimal wavelength for measurement. While data for many formazans like MTT are abundant, the specific properties of the o-tolyl variant are more specialized. The absorption maximum for formazans typically falls within the 500-570 nm range, though this can be influenced by the solvent used for dissolution. nih.govresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Synonym | 3,5-Diphenyl-1-(o-tolyl)formazan | nih.gov |
| Molecular Formula | C₂₀H₁₈N₄ | nih.gov |
| Molecular Weight | 314.4 g/mol | nih.gov |
| CAS Number | 83809-73-8 | sigmaaldrich.com |
| Appearance | Intensely colored solid (typically red) | |
| Solubility | Generally insoluble in water; soluble in organic solvents like DMSO or ethanol | conicet.gov.ar |
Table 2: General Characteristics of Formazan-Based Assays
| Parameter | Description | Source |
| Principle | Enzymatic reduction of a tetrazolium salt to a colored formazan product. | nih.gov |
| Biological Basis | Dependent on the activity of cellular dehydrogenases and reductases (e.g., NADH, NADPH). | nih.gov |
| Detection Method | Colorimetric; measurement of absorbance using a spectrophotometer. | nih.gov |
| Typical Absorbance Max (λmax) | Varies by specific formazan and solvent, generally in the 500-570 nm range. | nih.govresearchgate.net |
| Applications | Cell proliferation, cytotoxicity, metabolic activity studies. | smolecule.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20-,24-22? |
InChI Key |
KSUKLVGDPSNHPH-MXRPJFMNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical and Mechanistic Principles of O Tolyltetrazolium Red Formazan Formation
Redox Transformation of o-Tolyltetrazolium Red to its Formazan (B1609692) Derivative
The conversion of a tetrazolium salt to a formazan is a hallmark of reduction. In biological systems, this process is harnessed to provide a visual indication of cellular respiration and metabolic viability. The tetrazolium-formazan system acts as a redox couple, where the tetrazolium salt serves as an oxidant or proton acceptor. dergipark.org.tr
Role of Cellular Dehydrogenases and Oxidoreductases
The enzymatic reduction of tetrazolium salts to formazans is a key indicator of metabolically active cells. researchgate.net This reduction is primarily carried out by a class of enzymes known as dehydrogenases and other oxidoreductases. wikipedia.org In living tissues, these enzymes catalyze respiratory reactions within the mitochondria, as well as in glycolysis and the citric acid cycle. scielo.br
Specifically, enzymes such as succinate (B1194679) dehydrogenase, lactate (B86563) dehydrogenase (LDH), and glucose-6-phosphate dehydrogenase are involved in this process. scielo.brmdpi.com For instance, active mitochondrial dehydrogenases in living cells facilitate the cleavage and reduction of soluble tetrazolium dyes into insoluble formazan. mdpi.com This enzymatic activity is a reliable marker for assessing cell viability and proliferation. nih.gov The intense color of formazans, which can range from dark blue to deep red or orange, is dependent on the specific tetrazolium salt used as the substrate. researchgate.netwikipedia.org
It is important to note that oxygen can act as a competitive inhibitor in the reduction of some tetrazolium salts, such as Nitro Blue Tetrazolium (Nitro BT). nih.gov However, this inhibition can be mitigated by using higher concentrations of the tetrazolium salt. nih.gov
Involvement of Nicotinamide (B372718) Adenine (B156593) Dinucleotides (NAD(P)H)
The reduction of tetrazolium salts is driven by intracellular reductants, with the reduced pyridine (B92270) nucleotide cofactors, Nicotinamide Adenine Dinucleotide (NADH) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH), playing a central role. researchgate.netnih.gov These molecules are crucial products of glucose metabolism, primarily generated through glycolysis and the pentose (B10789219) phosphate pathway. nih.gov
Cellular fractionation studies have indicated that NADH is responsible for a significant portion of the reduction of tetrazolium salts like MTT. researchgate.net This reduction is not confined to the mitochondria but also occurs in the cytoplasm and at non-mitochondrial membranes. researchgate.net Both NADH and NADPH can directly or enzymatically mediate the reduction of tetrazolium salts. researchgate.net The availability of extracellular glucose is essential for this process, as its withdrawal significantly inhibits tetrazolium dye reduction. nih.gov
The reduction process can be influenced by various factors. For example, in the presence of an intermediate electron acceptor like phenazine (B1670421) methosulfate (PMS), the transfer of electrons from NAD(P)H to the tetrazolium salt is facilitated. google.com The competition for NADPH between different cellular pathways, such as inflammatory and anti-inflammatory responses, can also impact the rate of formazan formation. nih.gov
General Formazan Synthesis Principles Applied to o-Tolyltetrazolium Red Formazan Precursors
The synthesis of formazans, including the precursors to this compound, follows established principles of organic chemistry. These intensely colored compounds are characterized by the core structure [-N=N-C(R)=N-NH-]. wikipedia.org
Reactions of Diazonium Compounds
A prevalent method for synthesizing formazans involves the reaction of diazonium salts with aldehyde hydrazones. wikipedia.orgstmjournals.innih.gov This reaction is typically carried out under controlled pH conditions, often in an alkaline medium. stmjournals.in The process begins with the preparation of a hydrazone, for instance, by reacting an aldehyde with a hydrazine (B178648) derivative in a slightly acidic medium. stmjournals.innih.gov
The subsequent step involves coupling the diazonium salt with the hydrazone. dergipark.org.tr The diazonium ion can add to an active methylene (B1212753) group to form an intermediate azo compound, which then reacts with a second diazonium salt to yield the formazan. wikipedia.org Alternatively, the diazonium salt couples to the amine nitrogen of the hydrazone, leading to an intermediate that rearranges to the formazan. wikipedia.org
The general scheme for this synthesis can be summarized as follows:
Formation of a diazonium salt from a primary aromatic amine. nih.gov
Preparation of a hydrazone from an aldehyde and a hydrazine. nih.gov
Coupling of the diazonium salt with the hydrazone in a basic medium to form the formazan. researchgate.netnih.gov
Oxidation of Hydrazidines
Another synthetic route to formazans is through the oxidation of their corresponding hydrazidines. wikipedia.org Hydrazidines are typically prepared by reacting hydrazonyl halides with suitable hydrazine derivatives. wikipedia.org The subsequent oxidation of the hydrazidine yields the formazan.
Conversely, the oxidation of formazans leads to the formation of colorless tetrazolium salts. wikipedia.org This reversible redox relationship is a defining characteristic of the formazan-tetrazolium system. dergipark.org.tr A variety of oxidizing agents have been employed for this conversion, including mercuric oxide, nitric acid, isoamyl nitrite, and N-bromosuccinimide. dergipark.org.trwikipedia.org The synthesis of s-tetrazines, a related class of compounds, can also be achieved through the oxidation of their dihydro precursors using reagents like phenyliodonium (B1259483) diacetate. nih.gov
Theoretical and Structural Aspects of Formazan Compounds Applicable to O Tolyltetrazolium Red Formazan
Tautomerism and Conformational Flexibility
Formazans, including o-Tolyltetrazolium Red Formazan (B1609692), are a class of intensely colored compounds characterized by the core structure [-N=N-C(R)=N-NH-]. This structure allows for significant tautomeric and conformational flexibility, which plays a crucial role in their chemical and physical properties.
Tautomerism: 1,5-disubstituted formazans can exist in two tautomeric forms. wikipedia.org Upon deprotonation, the resulting anion is stabilized by resonance, contributing to the compound's reactivity. wikipedia.org The position of the proton on the nitrogen atoms of the formazan chain can shift, leading to different tautomers. This tautomerism is influenced by factors such as the nature of the substituents and the solvent environment. Evidence for this phenomenon can be observed in the ground state through techniques like IR spectroscopy, which has detected intramolecular proton transfer in chelated formazan isomers. frontiersin.org
Conformational Flexibility: The presence of alternating double bonds in the formazan backbone allows for the existence of four potential isomeric forms: syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans. wikipedia.org The orientation of substituents around the C=N and N=N bonds is described using syn/anti and cis/trans nomenclature, respectively. The steric effects of the substituents, particularly at the carbon atom, largely determine the predominant configuration. dergipark.org.tr For formazans with bulky substituents, the EZZ isomer is often the most stable due to the formation of a stabilizing intramolecular hydrogen bond within a six-membered chelate ring. dergipark.org.tr This hydrogen bonding is a key feature of the "chelate form" of formazans. Other conformations, such as the EEZ isomer, are stabilized by a five-membered ring, while the EEE form is stabilized by intermolecular hydrogen bonds. The interconversion between these forms can sometimes be induced by external stimuli, such as visible light, which can cause a color change from red to yellow in some formazans. dergipark.org.tr
Chelation and Complex Formation with Transition Metal Ions
Formazans are effective ligands that readily form deeply colored complexes, known as chelates, with a variety of transition metal ions, including copper (Cu²⁺), cobalt (Co³⁺), nickel (Ni²⁺), and zinc (Zn²⁺). wikipedia.org The deprotonated form of the formazan, the formazanate anion, is responsible for this complex formation. rsc.orgrsc.org These formazanate ligands possess tunable properties due to the potential for structural variation, rich optoelectronic characteristics arising from their highly delocalized π-systems, and redox activity. rsc.org
The coordination of the metal ion can occur in different ways, leading to isomers. For instance, the metal center can coordinate to form either a five- or a six-membered chelate ring. rsc.org The five-membered chelate structure is often referred to as the "open" form of the ligand. rsc.org The geometry of the resulting complex is influenced by the metal ion. For example, bis(formazanate)nickel(II) complexes typically adopt a square planar coordination geometry. rsc.org
The formation of these metal complexes is a critical aspect of the application of formazans in various analytical and biological assays. The intense color of the resulting chelates allows for sensitive detection and quantification.
Spectroscopic Characteristics Relevant for Analytical Detection
The unique spectroscopic properties of formazans are fundamental to their use in analytical chemistry. Their intense color, a hallmark feature, makes them excellent indicators for redox reactions and valuable in cell viability assays. ed.ac.uk
UV-Visible Spectroscopy: Formazans exhibit strong absorption in the visible region of the electromagnetic spectrum, typically between 410 and 500 nm, which can shift to around 600 nm depending on the molecular structure. For instance, 1,3,5-triphenylformazan (B1222628) shows two main absorption bands around 300 nm and 480 nm. frontiersin.org The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the phenyl rings and the solvent. Electron-withdrawing groups can cause a hypsochromic (blue) shift, while electron-donating groups can lead to a bathochromic (red) shift. nih.gov The molar extinction coefficients for mono-formazans are typically in the range of 13,000-23,000 M⁻¹cm⁻¹, indicating their high color intensity. The absorption maximum for formazan produced in MTT assays is around 570 nm. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of a formazan provides crucial information about its structure, particularly regarding the presence of a chelate structure. Key absorption bands include those for C=N, N-H, and N=N stretching vibrations. A C=N stretching band appearing around 1500-1510 cm⁻¹ is indicative of a chelate structure, whereas a band at 1551-1561 cm⁻¹ suggests a non-chelate form. dergipark.org.tr The N-H stretching band in a chelate structure is often observed at lower frequencies (3011-3090 cm⁻¹) or may even be absent due to the strong intramolecular hydrogen bonding within the delocalized six-membered ring. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of formazans. The chemical shift of the N-H proton is particularly informative. A downfield signal, around δ 16 ppm, is characteristic of a strong intramolecular hydrogen bond, confirming a chelate structure. Conversely, an upfield shift to around δ 10 ppm suggests a weakening of this hydrogen bond. The signals from the aromatic protons in the phenyl rings also provide valuable structural information.
Interactive Data Tables
The following tables summarize key spectroscopic data for formazan derivatives, providing a reference for their analytical detection.
Table 1: UV-Visible Absorption Maxima (λmax) of Selected Formazan Derivatives
| Formazan Derivative | Solvent | λmax (nm) |
| 1-phenyl-3-phenyl-5-[4-chlorophenyl] formazan | Ethanol | 484 |
| 1-phenyl-3-phenyl-5-[3-chlorophenyl] formazan | Ethanol | 476 |
| 1-phenyl-3-phenyl-5-[2-pyridyl] formazan | Ethanol | 473 |
| 1,3,5-triphenylformazan | Methanol | 480 |
| Formazan from MTT assay | Various | 570 |
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Formazan Derivatives
| Functional Group | Chelate Structure (cm⁻¹) | Non-Chelate Structure (cm⁻¹) |
| C=N Stretch | 1500-1510 | 1551-1561 |
| N-H Stretch | 3011-3090 (or absent) | ~3450 |
| N=N Stretch | ~1590 | ~1580 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Formazan Derivatives
| Proton | Chelate Structure (ppm) | Non-Chelate Structure (ppm) |
| N-H | ~15-16 | ~10 |
| Aromatic H | ~6.6-8.3 | ~6.6-8.3 |
Applications of O Tolyltetrazolium Red Formazan in Advanced Research Methodologies
Formazan-Based Colorimetric Assays for Biological Activity Assessment
Formazan-based assays are predicated on a simple principle: the enzymatic conversion of a soluble, often colorless, tetrazolium salt into a vividly colored, insoluble formazan (B1609692). conicet.gov.ar This bioreduction is carried out by various dehydrogenase enzymes and relies on reducing cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H), which are abundant in metabolically active cells. conicet.gov.arnih.gov Consequently, the amount of formazan produced, which can be quantified spectrophotometrically or through fluorescence, is directly proportional to the metabolic activity and viability of the cell population under study. conicet.gov.arnih.gov The formazan derived from CTC is a lipophilic, water-insoluble product that exhibits a strong red fluorescence, making it exceptionally useful for microscopic visualization and quantitative analysis. biotium.comconicet.gov.ar
The reduction of CTC is a specific and powerful method for evaluating the activity of the cellular electron transport system (ETS), a critical component of aerobic respiration. biotium.comfishersci.com Healthy cells that are actively respiring utilize their ETS to reduce CTC, resulting in the formation and intracellular accumulation of the insoluble, red fluorescent formazan product. biotium.comfishersci.comwindows.net This makes the assay a direct measure of respiratory activity. Cells that are not respiring, or are doing so at a reduced rate, will produce significantly less of the fluorescent product. fishersci.com Research has demonstrated that the final formazan yield correlates with oxygen consumption, providing a reliable estimate of the maximum potential metabolic rate (Vmax) of the respiratory enzyme system. researchgate.net The primary electron donor for this process within the ETS is NADH, with NADPH also contributing to a lesser extent. researchgate.net
A direct consequence of the link between formazan production and metabolic function is the ability to assess cell viability and proliferation. Since compromised or dead cells lose their metabolic and respiratory functions, they are incapable of reducing the tetrazolium salt. conicet.gov.ar Thus, the quantity of red formazan produced is directly proportional to the number of living, metabolically active cells in the culture. conicet.gov.arwindows.net This principle forms the basis of numerous cytotoxicity and cell proliferation assays used across various research fields. conicet.gov.arnih.gov
In microbiology, CTC is a widely adopted tool for evaluating the viability and respiratory activity of diverse bacterial populations, including those from environmental samples. biotium.comconicet.gov.arwindows.net The fluorescent nature of the CTC-formazan product is particularly advantageous for visualizing actively respiring bacteria. windows.net While CTC is most prominently documented for bacteria, the underlying principle is applicable to other microorganisms. Assays using different tetrazolium salts, such as MTT, have been successfully employed to quantify the viability of filamentous fungi like Aspergillus niger and Cryphonectria parasitica during interactions with other microbes. nih.govnih.govresearchgate.net These methods allow researchers to differentiate between live and dead fungal cells and assess the efficacy of antifungal treatments. nih.govnih.gov The technique's reliance on fundamental metabolic processes suggests its broad applicability for assessing viability in other microorganisms like algae and protozoa.
| Organism Type | Assay (Primary Tetrazolium) | Key Findings | Reference |
|---|---|---|---|
| Bacteria | CTC | CTC reduction indicates respiratory activity via the electron transport chain, allowing for the quantification and visualization of viable cells. | biotium.comfishersci.comwindows.net |
| Bacteria (General) | CTC | Used for viability assays in various bacterial populations and environmental samples. | conicet.gov.arnih.gov |
| Fungi (Aspergillus niger) | XTT/Fluorescent Probes | Colorimetric and fluorescent assays are effective for quantifying live (metabolically active) and dead cells in fungal biofilms. | nih.gov |
| Fungi (Cryphonectria parasitica) | MTT | Successfully used to quantify the reduction in fungal cell viability during direct interactions with antagonistic bacteria. | nih.gov |
Formazan-based assays are a staple in eukaryotic cell culture, particularly with mammalian cell lines, for high-throughput screening of drug cytotoxicity and cell proliferation. conicet.gov.arnih.gov CTC is explicitly used for viability assays in eukaryotic cells. conicet.gov.arnih.gov A significant area of application is in cancer research, especially in the study of Circulating Tumor Cells (CTCs). CTCs are rare cells that detach from tumors and travel through the bloodstream; their ability to survive and proliferate is linked to metastasis. nih.gov Identifying and culturing these viable cells is a major challenge and research goal. nih.govmdpi.com Formazan-based viability assays provide a method to confirm the viability of isolated cells, which is a prerequisite for successful downstream applications like ex vivo culturing, drug screening, and molecular analysis. nih.govnih.gov
Biofilms are complex communities of microorganisms encased in a protective matrix. nih.govresearchgate.net Understanding the viability and spatial organization of cells within a biofilm is crucial for developing effective treatments. The tolyl-tetrazolium red formazan derived from CTC is exceptionally well-suited for this purpose.
Qualitative Analysis : Because the CTC-formazan is fluorescent and retained within the respiring cell, it acts as a vital stain. windows.netnih.gov Using fluorescence microscopy, researchers can qualitatively assess biofilm structure, determine the area of surface coverage, and, most importantly, visualize the spatial distribution of metabolically active cells versus inactive or dead cells within the complex three-dimensional biofilm structure. nih.gov
| Property | CTC (Tetrazolium Salt) | CTC Formazan (Reduced Product) | Reference |
|---|---|---|---|
| Appearance | Pale yellow solid | Insoluble, red product | biotium.comfishersci.com |
| Solubility | Soluble in water and alcohols | Insoluble in water; soluble in polar organic solvents | fishersci.comwindows.net |
| Fluorescence | Non-fluorescent | Intensely fluorescent (in solid form) | windows.net |
| Excitation Max | Does not absorb above 400 nm | ~450 nm | windows.net |
| Emission Max | N/A | ~630 nm | windows.net |
Enzyme Activity Determination (e.g., Dehydrogenases, Oxidative Enzymes)
The formation of o-Tolyltetrazolium Red Formazan is a cornerstone of assays measuring cellular metabolic activity, particularly the activity of dehydrogenase and oxidative enzymes. These enzymes are fundamental to cellular respiration and other metabolic pathways. The principle of these assays involves the reduction of a tetrazolium salt, such as 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), by electrons sourced from metabolic processes. researchgate.netnih.gov This reduction, often mediated by cofactors like NADH and NADPH, yields the intensely colored, water-insoluble formazan.
Dehydrogenase enzymes, which catalyze oxidation-reduction reactions, are a primary focus of such assays. nih.govresearchgate.net For example, the activity of enzymes within the electron transport chain can be quantified by measuring the rate of formazan production. The amount of the colored formazan that develops is directly proportional to the enzymatic activity within the sample. This method is widely used for assessing the metabolic health of microbial populations and for determining the viability of cells in various experimental contexts. researchgate.net The assay is valued for being simple, rapid, and cost-effective. researchgate.netnih.gov
Analytical Techniques for Formazan Detection and Quantification
Accurate detection and quantification of the generated formazan are essential for the reliability of tetrazolium-based assays. Researchers employ several analytical methods, with the choice depending on the specific requirements of the experiment, such as sample type and the need for single-cell versus population-level data.
Spectrophotometric Measurement (Absorbance)
The most prevalent technique for quantifying formazan is spectrophotometry. nih.gov This method leverages the strong light-absorbing properties of the colored formazan compound. To prepare a sample for measurement, the water-insoluble formazan precipitate is first dissolved in an organic solvent to create a clear, colored solution. Common solvents for this purpose include acetonitrile, methanol, and ethanol. researchgate.netresearchgate.net
The absorbance of the resulting solution is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific formazan-solvent combination. For triphenyl formazan (TF), derived from triphenyl tetrazolium chloride (TTC), the absorbance is typically measured around 484 nm. researchgate.net According to the Beer-Lambert law, the measured absorbance is directly proportional to the concentration of the formazan, allowing for precise quantification of enzymatic activity. In cases where the test materials are themselves colored, potentially interfering with absorbance readings, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with spectrophotometry can be used for accurate formazan measurement. nih.gov
Table 1: Solvents for Formazan Extraction and Spectrophotometric Analysis
| Solvent | Efficacy in Formazan Extraction |
| Acetonitrile | High |
| Methanol | High |
| Ethanol | Moderate |
| Isopropanol | Moderate |
| Acetone | Ineffective |
| Ethyl acetate | Ineffective |
This table is generated based on data for the formazan of INT (INTF) as detailed in related research. researchgate.net
Flow Cytometry for Single-Cell Analysis
Flow cytometry provides a high-throughput method for analyzing formazan production on a single-cell basis. This is particularly valuable for studying heterogeneous populations, as it allows for the identification and analysis of cellular subpopulations with differing metabolic rates. In this application, cells are incubated with a tetrazolium salt, and the resulting intracellular formazan crystals are analyzed as individual cells pass through the laser of a flow cytometer. The formazan crystals scatter light, and the intensity of this scattered light provides a quantitative measure of the metabolic activity within each cell. This enables researchers to construct a detailed profile of the metabolic states across an entire cell population.
Microscopic Evaluation (Light and Fluorescence Microscopy)
Microscopy offers a direct, visual approach to assessing formazan formation within cells and tissues. Using light microscopy, the formazan product appears as distinct, intensely colored intracellular deposits. The location, size, and number of these deposits can provide valuable qualitative and semi-quantitative insights into the spatial distribution of metabolic activity. This technique is frequently used in histochemical staining to identify regions of high dehydrogenase activity within tissue sections.
Fluorescence microscopy can also be utilized for detecting formazan. While not all formazans are inherently fluorescent, specific tetrazolium salts are designed to produce fluorescent formazan variants upon reduction. This method can offer enhanced sensitivity and allows for multiplexing with other fluorescent labels, enabling the simultaneous visualization of metabolic activity and other cellular structures or markers.
Integration into Advanced Biological Probes and Labeling Strategies
The fundamental chemistry of the tetrazolium-to-formazan reduction is being integrated into more sophisticated biological probes and labeling technologies. Scientists are creating novel molecular tools by modifying the core tetrazolium structure to enhance its utility for specific research questions.
One advanced strategy involves conjugating tetrazolium salts to targeting moieties, such as antibodies or ligands. This creates probes that can selectively measure the metabolic activity of specific cell types or even organelles within a complex biological environment. For example, a tetrazolium salt linked to a molecule that binds to a cancer-specific receptor could be used to exclusively assess the metabolic rate of tumor cells in a mixed-cell sample.
Furthermore, the tetrazolium-formazan system is being incorporated into advanced sensor designs. For instance, it can be used as a component in Förster Resonance Energy Transfer (FRET) probes. In such a probe, the enzymatic reduction of the tetrazolium salt could induce a conformational change that alters the distance between two fluorophores, leading to a measurable change in the FRET signal. This allows for the dynamic and sensitive real-time monitoring of enzymatic activity within living cells.
Methodological Considerations and Influencing Factors in Formazan Based Assays
Optimization of Assay Parameters
The kinetics of formazan (B1609692) production are highly sensitive to the conditions of the assay. Therefore, optimizing parameters such as incubation time, temperature, and pH, as well as the use of electron mediators, is a crucial step in the development of a robust assay protocol.
Incubation Time and Temperature
The duration and temperature of the incubation period directly impact the rate of formazan formation. In a study on the viability of inner bark tissues of Quercus serrata using 2,3,5-triphenyltetrazolium chloride (TTC), a compound closely related to o-Tolyltetrazolium Red, the optimal temperature for formazan production was found to be approximately 30°C. researchgate.net At this temperature, the production of formazan reached a plateau after 12 to 16 hours of incubation, leading to the selection of an 18 to 20-hour incubation period for the standardized procedure. researchgate.net
It is important to note that higher temperatures can lead to the non-enzymatic reduction of the tetrazolium salt. For instance, in studies involving cheese whey and municipal solid waste compost, non-enzymatic reduction of TTC was observed at temperatures exceeding 70°C and 85°C, respectively. nih.gov Therefore, it is crucial to establish a temperature that maximizes enzymatic activity while minimizing abiotic reduction.
A study optimizing a TTC assay for Pseudomonas aeruginosa biofilm found that an incubation time of 6 hours was optimal for biofilm quantification, while a 5-hour incubation was best for determining the minimum biofilm inhibitory concentration. nih.gov Similarly, a rapid colorimetric assay for Entamoeba histolytica viability using MTT and phenazine (B1670421) methosulfate (PMS) identified an optimal incubation time of 45 minutes at 37°C. nih.gov These findings highlight the need to tailor incubation time and temperature to the specific biological system and assay objective.
Table 1: Influence of Incubation Time and Temperature on Formazan Production (using TTC as an analogue)
| Parameter | Optimal Condition | System/Organism | Source |
| Temperature | 30°C | Quercus serrata inner bark | researchgate.net |
| Incubation Time | 18-20 hours | Quercus serrata inner bark | researchgate.netresearchgate.netcdnsciencepub.com |
| Incubation Time | 6 hours | Pseudomonas aeruginosa biofilm assay | nih.gov |
| Incubation Time | 5 hours | Pseudomonas aeruginosa MBIC determination | nih.gov |
| Incubation Time | 45 minutes | Entamoeba histolytica with MTT/PMS | nih.gov |
pH Effects on Formazan Formation
The pH of the reaction buffer can significantly influence the rate of formazan production. In the aforementioned study on Quercus serrata, formazan production was sensitive to pH values below 8.0 when incubated at 20°C, with decreasing production at lower pH levels. researchgate.net The optimal pH for this system was determined to be 8.5. researchgate.net Similarly, studies on plant tissue cultures have utilized a pH of 7.5 for TTC reduction. researchgate.netcdnsciencepub.com
Conversely, highly alkaline conditions can promote the non-enzymatic reduction of tetrazolium salts. In cheese whey, non-enzymatic TTC reduction was observed at pH values greater than 9.5, and in compost, at pH values above 11.0. nih.gov The rate of this chemical reduction increased with pH, peaking at a pH of 12 before declining. nih.gov This underscores the importance of maintaining a pH that is optimal for biological activity without inducing abiotic formazan formation. The absorption spectrum of the resulting formazan can also be pH-dependent, which can affect the accuracy of spectrophotometric measurements if not properly controlled. nih.gov
Table 2: Effect of pH on Formazan Formation (using TTC as an analogue)
| pH Level | Observation | System/Context | Source |
| < 8.0 | Decreased formazan production | Quercus serrata inner bark at 20°C | researchgate.net |
| 8.5 | Optimal formazan production | Quercus serrata inner bark | researchgate.net |
| 7.5 | Utilized for TTC reduction | Plant tissue cultures | researchgate.netcdnsciencepub.com |
| > 9.5 | Non-enzymatic reduction | Cheese whey | nih.gov |
| > 11.0 | Non-enzymatic reduction | Municipal solid waste compost | nih.gov |
| 12.0 | Maximum non-enzymatic reduction | Cheese whey and compost | nih.gov |
Role of Electron Coupling Reagents (e.g., Phenazine Methosulfate, PMS)
Electron coupling reagents, also known as intermediate electron acceptors, are often used to facilitate the transfer of electrons from cellular dehydrogenases or other reducing agents to the tetrazolium salt, thereby accelerating formazan production. mpbio.com Phenazine methosulfate (PMS) is a commonly used electron carrier for this purpose. mpbio.compubcompare.aiarxiv.org
The reduced form of PMS is readily oxidized by oxygen, and it serves as an electron carrier between enzymes and various acceptors, including tetrazolium salts. mpbio.com The use of PMS can be particularly beneficial in assays where the direct reduction of the tetrazolium salt by cellular components is slow. For example, a rapid viability assay for Entamoeba histolytica was developed using the tetrazolium salt MTT in conjunction with PMS to catalyze the reaction. nih.gov Research has also explored the potential of PMS as a superoxide-generating chemotherapeutic, highlighting its potent redox-cycling capabilities. mdpi.comnih.gov
Interference and Abiotic Reduction Phenomena
A significant challenge in formazan-based assays is the potential for interference from various sources, leading to false-positive results. This interference can arise from components of the culture medium or from non-biological agents that can directly reduce the tetrazolium salt.
Chemical Interference by Culture Medium Components
Components of the cell culture medium can interfere with formazan-based assays. For instance, the presence of serum in the culture medium can modulate the rate of intracellular MTT reduction. researchgate.net It is advisable to perform control experiments with the medium alone to account for any background absorbance or direct reduction of the tetrazolium salt by medium components.
Abiotic Reduction by Non-Biological Agents (e.g., Reducing Sugars, Plant Extracts, Superoxide (B77818), Formaldehyde)
A variety of non-biological agents can cause the abiotic reduction of tetrazolium salts, leading to formazan formation in the absence of viable cells. This is a critical consideration when interpreting assay results.
Reducing Sugars: Sugars with a free aldehyde or ketone group can directly reduce tetrazolium salts, particularly under alkaline conditions.
Plant Extracts: Many plant extracts contain phenolic compounds and other antioxidants that possess intrinsic reducing potential. These compounds can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability. It is recommended to perform cell-free controls when testing the effects of plant extracts.
Superoxide: The superoxide radical (O₂⁻), a reactive oxygen species, can also reduce tetrazolium salts. This can be a confounding factor in studies of cellular metabolism, as superoxide can be generated by various cellular processes and can also be present in certain chemical systems. mdpi.comnih.gov
Formaldehyde: Formaldehyde, often used as a fixative, can also cause the abiotic reduction of tetrazolium salts.
Table 3: Common Interfering Agents in Formazan-Based Assays
| Interfering Agent | Mechanism of Interference | Recommended Precaution |
| Reducing Sugars | Direct reduction of tetrazolium salt | Cell-free controls, pH control |
| Plant Extracts | Intrinsic reducing potential of components | Cell-free controls |
| Superoxide (O₂⁻) | Direct reduction of tetrazolium salt | Use of superoxide dismutase in controls |
| Formaldehyde | Direct reduction of tetrazolium salt | Avoid use as a fixative prior to assay |
Background Noise Correction Strategies
Accuracy in formazan-based assays is contingent on effectively minimizing and correcting for background noise. Various factors can contribute to non-specific absorbance readings, leading to erroneous data interpretation. Strategies to address these sources of interference are critical for the reliability of assay results.
One primary source of interference is the assay medium itself. Components like phenol (B47542) red and serum proteins can interfere with colorimetric readings. abcam.comabcam.cn Phenol red, a pH indicator, can have its color altered by acidic solubilization solutions, while serum components may either inhibit or enhance MTT reduction non-specifically. abcam.compromega.com The recommended strategy is to use serum-free and phenol red-free medium during the MTT incubation step. abcam.comabcam.cn If this is not feasible, it is essential to use appropriate background controls, consisting of the complete medium (with any test compounds) but without cells, to subtract any absorbance not attributable to cellular activity. abcam.com
Chemical interactions represent another significant challenge. Certain test compounds can interfere by directly reducing the tetrazolium salt or by possessing a color that absorbs light at the same wavelength as the formazan product. abcam.com Antioxidants such as ascorbic acid, vitamin A, and compounds containing sulfhydryl groups are known to cause non-enzymatic reduction of MTT. abcam.cnnih.gov To correct for this, control wells containing the test compound in cell-free medium should always be included to quantify and subtract any non-cellular formazan production or intrinsic absorbance. abcam.com
The formation of extracellular formazan crystals can also contribute to background noise. core.ac.uk These crystals can arise from reduction by components in the cell culture medium or by enzymes at the plasma membrane. core.ac.uk While one potential correction strategy is to wash the cells after MTT incubation and before adding the solubilizing solvent, this approach is debated. researchgate.netnih.gov Research has shown that washing can remove not only the extracellular crystals but also intracellularly produced formazan that has been exocytosed, which may lead to a significant underestimation of cellular metabolic activity. nih.gov
Finally, physical and instrumental factors must be considered. Incomplete solubilization of formazan crystals results in artificially low readings. abcam.com This can be mitigated by ensuring the use of an adequate volume of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, and employing vigorous mixing or shaking to ensure all crystals are dissolved. abcam.comresearchgate.net Additionally, imperfections in the microplate, such as scratches or fingerprints, can cause optical variations. A common correction strategy is to measure absorbance at a reference wavelength (e.g., 630 nm), where formazan does not absorb significantly, and subtract this background reading from the primary measurement taken at the formazan's peak absorbance (around 570 nm). researchgate.netmdpi.com
Impact of Cellular Context on Formazan Production
The reduction of tetrazolium salts to formazan is a complex process not confined to a single cellular location. While it was traditionally believed that mitochondrial dehydrogenases were the primary drivers of this reaction, extensive research has revealed a more distributed network of reduction sites throughout the cell. nih.govdaneshyari.comwikipedia.org
Biochemical and microscopic studies have identified formazan deposits in numerous organelles. These include the endoplasmic reticulum, endosomal/lysosomal compartments, the plasma membrane, the nucleus, and various microsomes. nih.govdaneshyari.com The reduction process is largely dependent on NAD(P)H-dependent oxidoreductases, which are present in these different cellular compartments. wikipedia.org For instance, enzymes associated with the endoplasmic reticulum and the plasma membrane have been shown to contribute to formazan production. core.ac.ukdaneshyari.com
A significant body of evidence now points to the accumulation of the lipophilic formazan product within cytosolic lipid droplets. daneshyari.comnih.gov Studies using colocalization techniques with organelle-selective fluorescent probes, such as Nile Red for lipids, have demonstrated that MTT formazan granules are localized in lipid droplets rather than in mitochondria or lysosomes. daneshyari.comnih.govresearchgate.net This localization is consistent with the highly lipophilic character of the formazan product. nih.gov In fact, inducing the formation of lipid droplets in cultured cells by treating them with oil emulsions leads to a substantial accumulation of formazan within these structures. core.ac.uk This suggests that lipid droplets act as a primary sink for the insoluble formazan product following its formation at various reduction sites within the cell.
| Organelle / Structure | Role in Formazan Production | Supporting Findings |
| Mitochondria | Traditionally considered a primary site of reduction via dehydrogenases, but direct colocalization is debated. daneshyari.comnih.gov | Involved in the reduction process, but formazan product does not necessarily accumulate here. daneshyari.comresearchgate.net |
| Endoplasmic Reticulum | A documented site of NADH-dependent MTT reduction. daneshyari.com | Biochemical evidence shows dehydrogenases associated with the ER contribute to formazan formation. daneshyari.com |
| Lysosomes/Endosomes | Identified as a site for MTT reduction. daneshyari.comnih.gov | Studies have shown formazan granules within these vesicles, though not as the primary accumulation site. daneshyari.com |
| Plasma Membrane | A site of formazan production, potentially via NADPH oxidase. core.ac.uknih.gov | Can contribute to the formation of extracellular formazan crystals. core.ac.uk |
| Lipid Droplets | Major site of formazan accumulation. nih.govdaneshyari.comnih.gov | Strong colocalization observed with lipid-staining dyes; accumulation is enhanced by inducing lipid droplet formation. core.ac.uknih.gov |
This table summarizes findings on the subcellular locations associated with the reduction of tetrazolium salts and the accumulation of their formazan products.
The rate of formazan production is intrinsically linked to the metabolic state of the cell, which is heavily influenced by physiological conditions and cellular stress. wikipedia.org Therefore, any factor that alters cellular metabolism can directly impact the outcome of a tetrazolium-based assay.
A cell's growth rate is a key determinant of its metabolic activity. Rapidly proliferating cells generally exhibit high rates of MTT reduction due to a higher metabolic rate and NAD(P)H flux. wikipedia.org Conversely, cells with low metabolic activity, such as quiescent cells, splenocytes, thymocytes, or cultures in a stationary growth phase, reduce very little MTT. wikipedia.orgnih.gov The availability of essential nutrients, particularly glucose, is also critical. A decrease in the concentration of D-glucose in the culture medium has been shown to cause a corresponding decrease in formazan production, as cellular transport and metabolism of glucose are required for maximal tetrazolium reduction. scielo.br
The utility of tetrazolium salt assays extends to microbial cells, but the efficiency of salt penetration and reduction can vary significantly between different types of organisms, such as fungi and bacteria. The structure of the cell wall and membrane, as well as the specific metabolic pathways present, are crucial influencing factors.
For fungal cells, tetrazolium salts like MTT have been successfully used to quantify the viability of a wide range of medically important species, including Candida albicans, Aspergillus fumigatus, and Cryphonectria parasitica. nih.govnih.gov In these organisms, live cells readily reduce MTT, leading to the intracellular formation of purple formazan crystals. nih.gov The assay is sensitive enough to measure the viability of individual hyphae and to quantify the effects of antifungal agents. nih.govnih.gov However, the efficiency of reduction is not universal across all fungi. Many strains of the budding yeast Saccharomyces cerevisiae, for example, are unable to efficiently reduce MTT without the addition of an intermediate electron acceptor, such as menadione, to facilitate the process. nih.gov For some applications in fungi, other tetrazolium salts like XTT, which yields a water-soluble formazan, are considered advantageous as they are more sensitive and eliminate the cumbersome solvent extraction step required for MTT. oup.comsigmaaldrich.com
In bacteria, tetrazolium salts are also used as indicators of metabolic activity. Salts such as 2,3,5-triphenyl-tetrazolium chloride (TTC) and 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT) are reduced by viable bacteria like Desulfovibrio desulfuricans to form intracellular formazan deposits. oup.com The penetration and reduction of these salts can be influenced by the bacterial cell envelope. It has been noted in studies with gram-negative microorganisms like Proteus mirabilis that compromising the outer membrane integrity can lead to an increase in the measured formazan production. nih.gov The choice of tetrazolium salt can also be important, with INT and MTT often detecting viable cells more readily than other salts like nitroblue tetrazolium (NBT). nih.govoup.com
Challenges and Limitations of O Tolyltetrazolium Red Formazan Based Methodologies
Variability and Comparability Across Different Tetrazolium/Formazan (B1609692) Systems
A significant challenge in using tetrazolium-based assays is the inherent variability and difficulty in comparing results across different tetrazolium/formazan systems. The choice of tetrazolium salt can significantly influence the outcome of an experiment due to differences in their chemical properties and reduction mechanisms.
Different tetrazolium salts, such as MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide), MTS, XTT, and WST-1, vary in their cell permeability. conicet.gov.aryoutube.com For instance, the positively charged MTT readily penetrates viable cells, whereas negatively charged salts like MTS, XTT, and WST-1 are cell-impermeable and require an intermediate electron acceptor to facilitate reduction at the cell surface. conicet.gov.aryoutube.com This fundamental difference in cellular uptake can lead to variations in the measured metabolic activity.
Furthermore, the formazan products of these salts have different properties. The formazan of MTT is a lipophilic, water-insoluble crystal that requires a solubilization step before absorbance can be measured. conicet.gov.arnih.gov In contrast, newer generation tetrazolium salts, such as MTS and XTT, produce water-soluble formazans, simplifying the assay procedure. conicet.gov.arnih.gov However, the convenience of these water-soluble formazans can be offset by differences in their stability and the absorbance range of the color produced, which can affect the sensitivity and comparability of the assays. nih.gov For example, the formazan from MTS has an optimal absorbance between 515-580 nm, while that of XTT is around 450 nm. nih.gov
The conditions of the assay, including the concentration of the tetrazolium salt and the incubation time, can also introduce variability. nih.govresearchgate.net Different cell types and even different seed lots can require optimization of these parameters to achieve reliable results. nih.govresearchgate.netscielo.br The pH of the assay medium is another critical factor, with an optimal range of 6.5 to 7.5 for efficient formazan production. weebly.com
Table 1: Comparison of Common Tetrazolium Salts
| Feature | MTT | MTS | XTT | WST-1 |
| Charge | Positive | Negative | Negative | Negative |
| Cell Permeability | Permeable | Impermeable | Impermeable | Impermeable |
| Formazan Solubility | Insoluble | Soluble | Soluble | Soluble |
| Electron Acceptor | Not required | Required (e.g., PMS) | Required (e.g., PMS) | Required (e.g., PMS) |
| Absorbance Max (nm) | ~570 | ~490 | ~450 | ~450 |
Potential for Underestimation or Overestimation of Metabolic Activity
A major limitation of formazan-based methodologies is the potential to either underestimate or overestimate true metabolic activity. nih.govnih.gov These inaccuracies can arise from several factors inherent to the assay's principles and the biological system under investigation.
Overestimation of viability can occur because the assay measures metabolic activity, which may not always directly correlate with cell viability, especially in the early stages of apoptosis. rsc.orgoncotarget.com Cells undergoing apoptosis may still retain some metabolic function and continue to reduce tetrazolium salts, leading to an inflated measure of viability. rsc.org Furthermore, some chemical compounds or treatments can interfere with cellular metabolism, leading to an increase in the reduction of the tetrazolium salt that is independent of cell proliferation, thus overestimating cell viability. nih.gov
Underestimation of viability is also a significant concern. nih.govproquest.com The tetrazolium salts themselves can be toxic to some cells, particularly at the concentrations typically used in these assays. nih.govabcam.com This toxicity can inhibit cellular metabolism or even cause cell death, leading to a lower formazan production and an underestimation of the initial viable cell population. nih.gov For example, studies have shown that tetrazolium salts like INT and XTT can be toxic to certain strains of groundwater bacteria. nih.gov Additionally, some cell types may have a low intrinsic ability to take up or reduce the tetrazolium salt, resulting in them being falsely identified as nonviable. nih.gov The assay may also underreport the cytotoxic effects of certain drugs, such as proteasome inhibitors. proquest.com
Factors that can influence the accuracy of metabolic activity assessment include:
Cell line differences: The response to tetrazolium assays can vary significantly between different cell lines. nih.gov
Treatment-induced metabolic changes: Drugs and other treatments can alter cellular metabolic pathways, affecting the rate of formazan production independently of cell death. nih.gov
Presence of interfering substances: Components in the test sample, such as metals like zinc, can interfere with the tetrazolium reaction, leading to false results. mdpi.com
Solubilization Requirements for Insoluble Formazan Products
A practical challenge associated with older tetrazolium salts like MTT is the insolubility of their formazan products in aqueous solutions. conicet.gov.arsegundoasegundo.com The formazan produced from MTT forms purple, needle-like crystals within the cell. nih.gov To quantify the amount of formazan produced, these crystals must be dissolved in an organic solvent. researchgate.net
Commonly used solubilizing agents include dimethyl sulfoxide (B87167) (DMSO), isopropanol, and solutions containing sodium dodecyl sulfate (B86663) (SDS). researchgate.net However, this solubilization step introduces several potential problems:
Incomplete Solubilization: Achieving complete dissolution of the formazan crystals can be difficult, leading to inaccurate and inconsistent optical density readings. researchgate.net
Bubble Formation: The process of adding and mixing the solvent, especially through pipetting, can introduce bubbles into the wells of a microplate, which interfere with spectrophotometric measurements. researchgate.net
Toxicity of Solvents: The organic solvents used for solubilization can be toxic to cells, which is a concern if further cellular analysis is planned.
Variability in Extraction Efficiency: The efficiency of formazan extraction can be influenced by factors such as the solvent used, the incubation time, and the moisture content of the sample, all of which can contribute to variability in the results. frontiersin.org
Newer generations of tetrazolium salts, such as MTS, XTT, and WST-1, were developed to overcome this limitation by producing water-soluble formazans, thereby eliminating the need for a solubilization step. nih.govresearchgate.net This simplifies the assay protocol and reduces a potential source of error and variability. nih.gov
Table 2: Common Solubilizing Agents for MTT Formazan
| Solubilizing Agent | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Effective at dissolving formazan crystals. | Can produce bubbles, hygroscopic. |
| Isopropanol | Effective and often cheaper than DMSO. | Can be smelly, requires careful handling. |
| Sodium Dodecyl Sulfate (SDS) in HCl | Allows for overnight incubation to dissolve crystals, reduces bubble formation. | Requires longer incubation time. |
Inhibition of Electron Transport System by Formazan Products (Methodological Artifacts)
A critical and often overlooked limitation of tetrazolium-based assays is the potential for the formazan product itself to act as an inhibitor of the mitochondrial electron transport chain (ETC). nih.govnih.gov This creates a methodological artifact where the product of the reaction being measured can interfere with the very process it is meant to quantify.
This inhibitory effect can lead to several confounding outcomes:
Underestimation of Metabolic Activity: If the formazan product inhibits the ETC, it will slow down the rate of further formazan production, leading to an underestimation of the true metabolic rate of the cells.
Induction of Apoptosis: Disruption of the ETC can trigger a cascade of events leading to programmed cell death, or apoptosis. nih.gov This means that the assay itself could be inducing cytotoxicity, further complicating the interpretation of results, especially in studies designed to measure the cytotoxic effects of other compounds.
Generation of Reactive Oxygen Species (ROS): Inhibition of the ETC can cause a buildup of electrons, which can then react with oxygen to form ROS. youtube.com These highly reactive molecules can cause damage to cellular components.
Therefore, while tetrazolium reduction assays are valuable tools, it is crucial to be aware of the potential for the formazan product to introduce artifacts by inhibiting the electron transport system. This highlights the importance of complementing these assays with other, non-metabolic-based methods to confirm findings.
Future Directions and Emerging Research Avenues
Development of Novel Formazan (B1609692) Derivatives with Enhanced Spectroscopic Properties
The quest for formazan derivatives with improved spectroscopic characteristics is a vibrant area of chemical synthesis and analysis. Researchers are actively designing and synthesizing new formazan compounds with the goal of enhancing their optical and electrochemical properties. rsc.orgrsc.org The core strategy often involves the introduction of various substituent groups onto the phenyl rings of the formazan backbone. tubitak.gov.tr These modifications can influence the electronic properties of the molecule, leading to changes in their absorption and fluorescence spectra. rsc.orgrsc.org
For instance, the synthesis of formazan derivatives containing phenylsulfanyl and aryl carbonyl units has been explored to study their electronic and optical behaviors through cyclic voltammetry and UV-vis spectroscopy. rsc.org Similarly, the creation of diphenylether-based formazan derivatives has been undertaken to investigate their crystal structure and electrochemical properties. rsc.org Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to understand the electronic structures, molecular orbitals, and electronic transitions of these novel compounds, providing insights that guide further synthesis efforts. tubitak.gov.tr The ultimate aim is to develop formazans with higher fluorescence quantum yields and larger Stokes shifts, which are desirable for more sensitive and specific detection in biological assays. rsc.orgrsc.org
Advanced Spectroscopic Approaches for Formazan Characterization and Quantification
The accurate characterization and quantification of formazan are critical for the reliability of tetrazolium-based assays. While UV-visible absorption spectroscopy remains a standard method, researchers are exploring more advanced spectroscopic techniques to gain deeper insights into formazan properties. tubitak.gov.tracs.org Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are being utilized to elucidate the structural details of newly synthesized formazan derivatives. tubitak.gov.tracs.orgneliti.com
Raman spectroscopy, in particular, shows promise for the non-invasive analysis of formazan within biological samples. nih.gov It has been successfully used to differentiate between benign and malignant thyroid lesions, demonstrating its potential for diagnostic applications. nih.gov Furthermore, combining experimental data with computational methods like Density Functional Theory (DFT) allows for a more complete vibrational assignment of the spectral bands, leading to a better understanding of the molecule's structure and its interaction with its environment. nih.gov For quantification, methods are being developed to selectively extract formazan from tissues for spectrophotometric analysis, enabling the determination of superoxide (B77818) radicals in plant tissues, for example. conicet.gov.ar
High-Throughput Screening Applications and Automation
Tetrazolium-based assays, which rely on the formation of formazan, are well-suited for high-throughput screening (HTS) due to their simplicity and the ability to automate the reading of results with a microplate spectrophotometer. nih.gov HTS platforms are instrumental in drug discovery and toxicology, allowing for the rapid screening of thousands of compounds. mdpi.com The automation of these assays is crucial for efficiency and reproducibility, enabling the testing of numerous substances for their effects on cell viability and proliferation. nih.govsegundoasegundo.com
The development of HTS methodologies involves assay miniaturization, process simplification, and the use of robotic systems. mdpi.comnih.gov These advancements facilitate the generation of large and robust datasets from individual experiments. nih.gov However, challenges remain, such as potential interference from small molecules that can directly reduce tetrazolium salts, leading to false-positive results. researchgate.netemerginginvestigators.org Therefore, ongoing research focuses on optimizing assay conditions and developing strategies to mitigate such interferences to ensure the accuracy and reliability of HTS data. emerginginvestigators.org
Spatially Resolved Metabolic Activity Mapping in Complex Biological Systems
A significant frontier in metabolic research is the ability to map metabolic activity with spatial resolution within complex biological systems like tissues and tumors. mdpi.com Mass spectrometry imaging (MSI) is a powerful technique that allows for the direct mapping of metabolites from tissue sections, providing a visual representation of their distribution. nih.govresearchgate.net This technology has the potential to reveal metabolic heterogeneity within tumors and elucidate the metabolic interplay between different cell populations. researchgate.netnih.gov
By combining spatially resolved metabolomics with in vitro models like multicellular tumor spheroids, researchers can discover cancer tissue-relevant metabolic signatures. nih.gov While MSI provides spatial information, it can sometimes be limited in providing exact metabolite identification due to the presence of mass isomers. youtube.com Therefore, integrating MSI with other analytical techniques and computational approaches is crucial for a comprehensive understanding of metabolic pathways at the cellular and subcellular levels. mdpi.comyoutube.com The insoluble nature of formazan deposits has been utilized for microscopic observation, and techniques like backscattered light confocal microscopy are being optimized to detect formazan crystals within living cells, offering another avenue for spatially resolved metabolic analysis. conicet.gov.arnih.gov
Q & A
Q. What is the mechanistic role of o-Tolyltetrazolium Red Formazan in cell viability assays?
this compound acts as a redox indicator in assays such as MTT. Metabolically active cells reduce tetrazolium salts (e.g., MTT) to formazan via mitochondrial dehydrogenases, producing a colorimetric signal proportional to cell viability. Spectrophotometric quantification at 540 nm is standard, with absorbance directly correlating to viable cell count . Methodological Note: Validate assay conditions (e.g., incubation time, cell density) to avoid saturation effects. Include negative controls (dead cells) and blank wells (media-only) to normalize background noise .
Q. What are the standard protocols for quantifying formazan in cytotoxicity studies?
A typical protocol involves:
- Seeding cells in 96-well plates and treating with test compounds.
- Adding this compound (or precursor salts) and incubating for 2–4 hours.
- Dissolving formazan crystals with DMSO or acidic isopropanol.
- Measuring absorbance at 540 nm using a microplate reader . Data Reporting: Tabulate absorbance values with standard deviations (Table 1). Normalize results to untreated controls (100% viability) and statistically analyze using ANOVA with post-hoc tests (e.g., Tukey HSD) .
Q. Table 1: Example Data from a Cytotoxicity Assay
| Treatment Group | Absorbance (540 nm) ± SD | % Viability vs. Control |
|---|---|---|
| Control | 0.85 ± 0.05 | 100% |
| Test Compound A | 0.42 ± 0.03 | 49.4% |
| Test Compound B | 0.68 ± 0.06 | 80.0% |
Advanced Research Questions
Q. How can researchers address interference factors in formazan-based assays?
Common interferences include:
- Chemical interactions: Test compounds may directly reduce tetrazolium salts. Mitigate by pre-testing compounds without cells .
- Solubility issues: Insoluble formazan crystals require optimization of solubilization agents (e.g., DMSO concentration, pH adjustments) .
- Mitochondrial inhibitors: Compounds affecting electron transport chain activity (e.g., rotenone) require complementary assays (e.g., ATP luminescence) . Methodological Recommendation: Use orthogonal viability assays (e.g., Calcein-AM) to confirm results .
Q. How can contradictory data in formazan quantification be resolved?
Contradictions often arise from:
- Non-linear absorbance curves: Validate the linear range of the assay via cell titration (e.g., 1×10³–1×10⁵ cells/well) .
- Batch variability in reagents: Standardize tetrazolium salt purity (>98%, confirmed by HPLC) and storage conditions (e.g., desiccation, −20°C) .
- Statistical outliers: Apply Grubbs’ test to identify outliers and increase biological replicates (n ≥ 6) .
Q. What advanced techniques characterize this compound’s structural and spectroscopic properties?
- FTIR and NMR spectroscopy: Confirm functional groups (e.g., N=N stretching at 1600 cm⁻¹ in FTIR) and molecular structure .
- Mass spectrometry: Validate molecular weight (C₂₀H₁₈N₄, MW 314.4 g/mol) and purity .
- X-ray crystallography: Resolve crystal structure to assess stability under assay conditions (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
